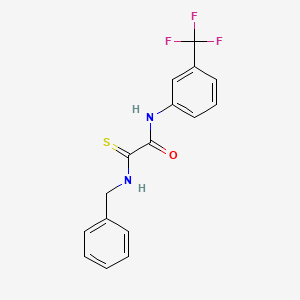

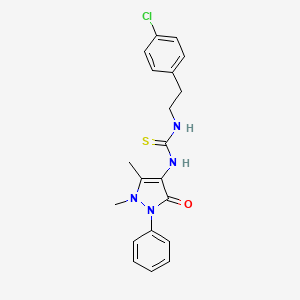

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

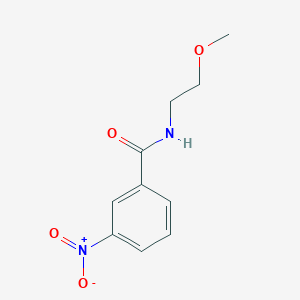

The compound “2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains a benzylamino group, a thioxo group, a trifluoromethyl group, and a phenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available . For example, the trifluoromethyl group could potentially be introduced via a radical trifluoromethylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylamino, thioxo, trifluoromethyl, and phenyl groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzylamino and thioxo groups could potentially participate in nucleophilic substitution reactions . The trifluoromethyl group could also affect the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and stability .Scientific Research Applications

Antibacterial Properties

Research on derivatives of 2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide has shown significant antibacterial activity. For instance, derivatives synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide exhibited notable antibacterial effectiveness (Ramalingam, Ramesh, & Sreenivasulu, 2019). Additionally, the synthesis of related compounds, such as benzothiazole and benzimidazole acetamide derivatives, demonstrated potent antibacterial activities, particularly against Methicillin Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).

Antifungal Properties

Compounds containing the 2-thioxo-4-thiazolidinone group attached to N-phenyl acetamide, which is structurally similar to this compound, have been evaluated for antifungal activity. These compounds were tested against strains such as Candida albicans and Aspergillus niger, showing significant activity (Rana, Desai, & Jauhari, 2014).

Anticancer Properties

Research also indicates potential anticancer applications. Derivatives of similar compounds were synthesized and tested against a panel of 60 different human tumor cell lines, showing reasonable activity against cancer types, particularly melanoma (Duran & Demirayak, 2012). Furthermore, compounds with a benzothiazole structure showed considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Enzyme Inhibition Properties

Another study found that modifications in the benzyl group of similar acetamide compounds affected binding to enzymes like dihydrofolic reductase and thymidylate synthetase, indicating potential for enzyme inhibition applications (Baker & Novotny, 1967).

Dynamic NMR Properties

Additionally, derivatives of 2-(benzylamino)acetamides have been studied for their dynamic NMR properties, which can be crucial for understanding their behavior in biological systems (Samimi et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(benzylamino)-2-sulfanylidene-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2OS/c17-16(18,19)12-7-4-8-13(9-12)21-14(22)15(23)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGJLVSDFGWLCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2375324.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)

![[1-(2-Methylbenzyl)piperidin-4-yl]methylamine](/img/structure/B2375329.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)

![Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)